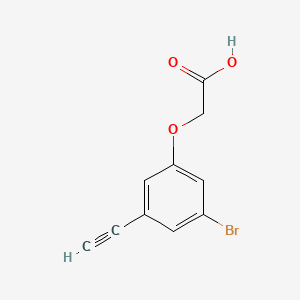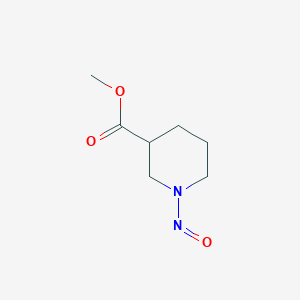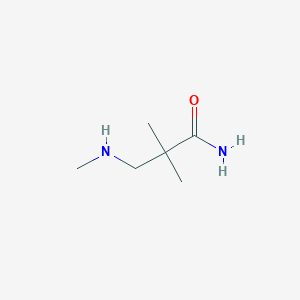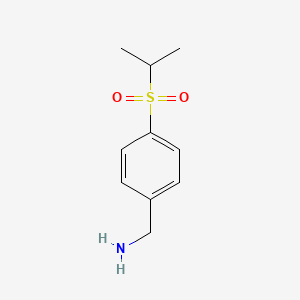
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with a suitable precursor containing the triazole moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.
科学的研究の応用
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial activity or therapeutic benefits.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 2-(1H-1,2,4-Triazole-1-yl)acetic acid
Uniqueness
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the propanoic acid backbone differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-7(2)12-9(3,8(14)15)4-13-6-10-5-11-13/h5-7,12H,4H2,1-3H3,(H,14,15) |
InChIキー |
OMCXVNVIOKUGMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)(CN1C=NC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)



![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)

![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)





